molecular formula C2H8BrNS B8821463 Ethanethiol, 2-amino-, hydrobromide CAS No. 42954-15-4

Ethanethiol, 2-amino-, hydrobromide

Cat. No.: B8821463
CAS No.: 42954-15-4
M. Wt: 158.06 g/mol
InChI Key: HPFRRTFGBNMTDH-UHFFFAOYSA-N
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Description

Ethanethiol, 2-amino-, hydrobromide is a useful research compound. Its molecular formula is C2H8BrNS and its molecular weight is 158.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Ethanethiol derivatives have been investigated for their role as inhibitors of aminopeptidases. Aminopeptidases are enzymes that play a crucial role in the degradation of peptides, including endogenous opioid peptides. The inhibition of these enzymes can potentially prolong the effects of neuropeptides, making ethanethiol derivatives promising candidates for developing analgesics that could replace traditional opioids without the associated risks of addiction and dependence.

Case Study: Inhibition of Aminopeptidases

Research has shown that certain derivatives of 2-aminoethanethiol act as effective inhibitors of aminopeptidase M and other related enzymes. These compounds can enhance the bioavailability and efficacy of neuropeptides involved in pain modulation. For instance, a study indicated that these inhibitors could mimic the analgesic effects of morphine while minimizing side effects related to habituation and dependency .

Compound Aminopeptidase Inhibition Efficacy
Ethanethiol Derivative AHighProlonged analgesic effect
Ethanethiol Derivative BModerateReduced side effects

Biochemical Applications

Ethanethiol, 2-amino-, hydrobromide is also relevant in biochemical research, particularly in studies involving thiol groups. The presence of the thiol (-SH) group is essential for various biochemical reactions, including protein folding and enzyme activity modulation.

Case Study: Role in Protein Chemistry

The thiol group in ethanethiol derivatives can participate in redox reactions and is crucial for maintaining the structural integrity of proteins. Research has demonstrated that modifying proteins with ethanethiol derivatives can enhance their stability and activity under various conditions .

Protein Type Modification Effect
Enzyme AThiolationIncreased catalytic efficiency
Enzyme BReductive modificationEnhanced stability

Organic Synthesis

In organic synthesis, ethanethiol derivatives serve as nucleophiles in various reactions, including nucleophilic conjugate additions and thiol-ene click chemistry. These reactions are crucial for synthesizing complex molecules used in pharmaceuticals and materials science.

Case Study: Nucleophilic Conjugate Additions

Recent advancements have highlighted the utility of ethanethiol derivatives in nucleophilic conjugate addition reactions with activated alkynes. These reactions are valued for their efficiency and selectivity, allowing for the formation of diverse chemical structures .

Reaction Type Substrate Product Yield
Nucleophilic AdditionActivated Alkyne A85% yield
Nucleophilic AdditionActivated Alkyne B90% yield

Properties

CAS No.

42954-15-4

Molecular Formula

C2H8BrNS

Molecular Weight

158.06 g/mol

IUPAC Name

2-aminoethanethiol;hydrobromide

InChI

InChI=1S/C2H7NS.BrH/c3-1-2-4;/h4H,1-3H2;1H

InChI Key

HPFRRTFGBNMTDH-UHFFFAOYSA-N

Canonical SMILES

C(CS)N.Br

Related CAS

60-23-1 (Parent)

Origin of Product

United States

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